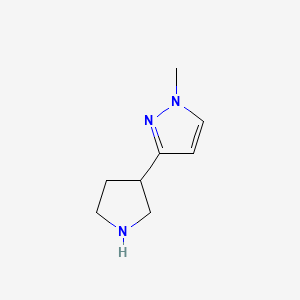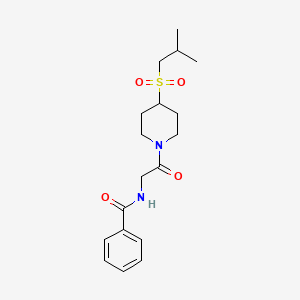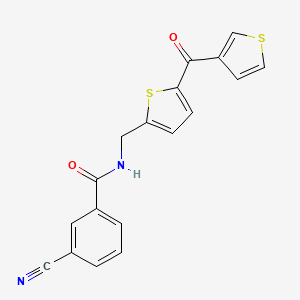
1-Methyl-3-Pyrrolidin-3-ylpyrazol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of pyrazole derivatives, including compounds similar to 1-Methyl-3-pyrrolidin-3-ylpyrazole, involves complex chemical processes. For example, flash vacuum pyrolysis of certain pyrazole precursors can lead to the formation of related compounds, often in high yield, indicating a versatile approach to synthesizing pyrazolopyridines and related structures (Brown et al., 1994).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is often confirmed through techniques like X-ray diffraction. These compounds exhibit a variety of tautomeric forms, with studies showing that certain forms are more stable than others in the gas phase, emphasizing the importance of structural analysis in understanding their stability and reactivity (Li-qun Shen et al., 2012).
Chemical Reactions and Properties
Pyrazole derivatives engage in various chemical reactions, forming complex structures. The reaction pathways include nucleophilic addition, electrophilic substitution, and C-N bond cleavage, showcasing their reactivity and potential for creating diverse molecular architectures (Rizbayeva et al., 2023).
Physical Properties Analysis
The physical properties of pyrazole derivatives, such as their crystalline architectures, are influenced by supramolecular interactions. These interactions are crucial for forming 3D supramolecular networks, which can be analyzed through methods like X-ray single crystal diffraction, revealing insights into their structural integrity and stability (Guang-zhou Zhu et al., 2014).
Chemical Properties Analysis
The chemical properties of pyrazole derivatives, including their reactivity and interaction with various substrates, are central to their applications in synthesis and material science. Studies have shown that these compounds can undergo regioselective reactions, leading to the formation of fused polycyclic structures, which are significant for developing novel chemical entities with potential practical applications (Nikpassand et al., 2010).
Wissenschaftliche Forschungsanwendungen
Pharmazeutika und Medikamentenentwicklung
1-Methyl-3-Pyrrolidinol dient als wertvoller Baustein für Pharmazeutika. Forscher haben sein Potenzial bei der Synthese neuartiger Verbindungen mit therapeutischen Eigenschaften untersucht. So kann es zum Beispiel in Wirkstoffkandidaten eingebaut werden, die auf bestimmte Rezeptoren oder Enzyme abzielen. Die einzigartige Struktur der Verbindung kann zu einer verbesserten Wirksamkeit des Medikaments und zu einer Reduzierung der Nebenwirkungen beitragen .
Aromen- und Duftstoffindustrie
Der angenehme Geruch und Geschmack der Verbindung machen sie in der Aromen- und Duftstoffindustrie relevant. Sie trägt zu den sensorischen Profilen verschiedener Produkte bei, darunter Parfüms, Kosmetika und Lebensmittelzusatzstoffe. Forscher untersuchen ihre olfaktorischen Eigenschaften und erforschen ihre Verwendung bei der Kreation wünschenswerter Düfte und Aromen.
Zusammenfassend lässt sich sagen, dass 1-Methyl-3-Pyrrolidinol eine vielseitige Rolle in verschiedenen wissenschaftlichen Bereichen spielt. Seine Anwendungen reichen von der Medikamentenentwicklung bis zur Materialwissenschaft, was seine Vielseitigkeit und sein Potenzial unterstreicht. Forscher erforschen weiterhin seine Eigenschaften und entdecken neue Einsatzmöglichkeiten in Wissenschaft und Industrie . Wenn Sie weitere Informationen zu einer bestimmten Anwendung wünschen, können Sie gerne fragen!
Wirkmechanismus
Target of Action
The primary targets of 1-Methyl-3-pyrrolidin-3-ylpyrazole are currently unknown. This compound is a derivative of pyrrolidinone , a five-membered nitrogen heterocycle which is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . .
Mode of Action
Pyrazole-bearing compounds are known for their diverse pharmacological effects . The interaction of 1-Methyl-3-pyrrolidin-3-ylpyrazole with its potential targets and the resulting changes are subjects of ongoing research.
Biochemical Pathways
Pyrrolidinones are known to induce prominent pharmaceutical effects , suggesting that they may affect multiple biochemical pathways.
Pharmacokinetics
Pyrrolidine compounds are known to efficiently explore the pharmacophore space due to sp3-hybridization, contributing to the stereochemistry of the molecule, and increasing three-dimensional coverage due to the non-planarity of the ring . These properties may influence the bioavailability of 1-Methyl-3-pyrrolidin-3-ylpyrazole, but specific studies are needed to confirm this.
Result of Action
Given that pyrrolidinones are known to induce various pharmaceutical effects , it is plausible that 1-Methyl-3-pyrrolidin-3-ylpyrazole may have similar effects.
Eigenschaften
IUPAC Name |
1-methyl-3-pyrrolidin-3-ylpyrazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-11-5-3-8(10-11)7-2-4-9-6-7/h3,5,7,9H,2,4,6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKVMGZORIHRUAV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC(=N1)C2CCNC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1368111-62-9 |
Source


|
| Record name | 1-methyl-3-(pyrrolidin-3-yl)-1H-pyrazole | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![1-(Indolin-1-yl)-2-((3-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)ethanone](/img/structure/B2494439.png)
![2-(9-chloro-4-oxobenzo[4,5]thieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide](/img/structure/B2494440.png)
![[9-(4-Ethylphenyl)sulfonyl-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl]-phenylmethanone](/img/structure/B2494443.png)
![methyl 2-[(1S)-1-{[(benzyloxy)carbonyl]amino}-2-methylpropyl]-5-methyl-1,3-oxazole-4-carboxylate](/img/structure/B2494448.png)
![Methyl({[2-methyl-4-(trifluoromethyl)-1,3-thiazol-5-yl]methyl})(prop-2-yn-1-yl)amine](/img/structure/B2494449.png)
![N-(1-Cyanocyclopentyl)-2-[[3-(dimethylamino)phenyl]methyl-methylamino]acetamide](/img/structure/B2494451.png)


![4-fluoro-N-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)benzenesulfonamide](/img/structure/B2494456.png)
![3-[(4-methylphenyl)sulfonyl]-N-(3,4,5-trimethoxyphenyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2494458.png)